Steviol Acyl Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

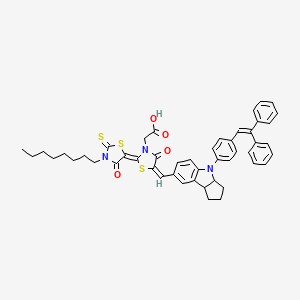

Steviol Acyl Glucuronide is a metabolite of Steviol . It is the only excretion product found in human urine after the oral intake of Stevioside , a natural sweetening agent. Steviol glycosides are a group of highly sweet diterpene glycosides isolated from the Paraguayan shrub Stevia rebaudiana .

Synthesis Analysis

The synthesis of steviol glycosides involves a series of glycosylation reactions via UGTs that occur in the cytoplasm . The glycosylation of steviol starts from C13, and then the C19 carboxyl group can be glycosylated . The expression of different glycosyltransferases in microbes is key to the synthesis of various steviol glycosides by engineered microorganisms .

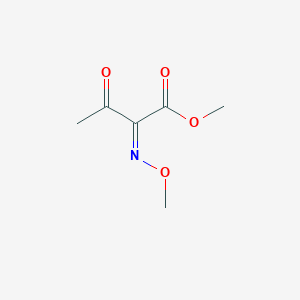

Chemical Reactions Analysis

Steviol glycosides undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers . The rates at which these reactions proceed have been shown to be dependent on the structure of the particular acyl glucuronide .

Physical and Chemical Properties Analysis

Steviol glycosides exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . They are thermostable even at higher temperatures making them suitable for use in cooked foods .

Mechanism of Action

Safety and Hazards

Steviol and its glycosides have been largely evaluated with a set of in vitro and in vivo assays, covering aspects of acute toxicity, chronic toxicity, fertility, teratogenicity . They are non-toxic and have been found to exert hypotensive, cardiotonic, anti-diabetic, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity .

Future Directions

With the pursuit of natural non-calorie sweeteners, steviol glycosides have become one of the most popular natural sweeteners in the market . In the future, stevia is probably going to play a significant role in the supply of high strength sweeteners for the expanding natural food market . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

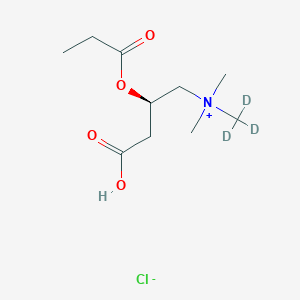

Properties

CAS No. |

885044-59-7 |

|---|---|

Molecular Formula |

C₂₆H₃₈O₉ |

Molecular Weight |

494.57 |

Synonyms |

β-D-Glucopyranuronic Acid 1-[(4α)-13-Hydroxykaur-16-en-18-oate] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)